molecular formula C17H23ClN4O B2582108 (3,4-dimethylphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189455-25-1

(3,4-dimethylphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2582108
CAS No.: 1189455-25-1
M. Wt: 334.85
InChI Key: LFZVAQBUOKRMOU-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a complex structure that includes a phenyl ring with two methyl groups, a piperazine ring substituted with a methyl-imidazole group, and a methanone group, all in hydrochloride form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl and piperazine components. The phenyl component can be synthesized through Friedel-Crafts alkylation, while the piperazine component can be prepared via cyclization reactions. The final step involves coupling these components under specific reaction conditions, such as using a suitable catalyst and controlling the temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems may be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imidazole ring can be reduced to form imidazolines or other reduced derivatives.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Imidazolines and other reduced imidazole derivatives.

  • Substitution: : Substituted piperazines with various functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both methyl groups on the phenyl ring and the methyl-imidazole substitution on the piperazine ring. Similar compounds include:

  • (3-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: : Similar structure but with a methoxy group instead of methyl groups on the phenyl ring.

  • (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: : Lacks the phenyl ring substitution.

These compounds may have different biological activities and applications due to their structural differences.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.ClH/c1-13-4-5-15(12-14(13)2)16(22)20-8-10-21(11-9-20)17-18-6-7-19(17)3;/h4-7,12H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZVAQBUOKRMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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